5-Methoxy-2-propylpyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-propylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-8(11)5-7(12-2)6-9-10/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPPOILUUWQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(C=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Propylpyridazin 3 2h One and Analogues
Established Synthetic Strategies for Pyridazin-3(2H)-one Core Construction
The construction of the fundamental pyridazin-3(2H)-one ring system can be accomplished through several established synthetic routes, starting from various acyclic precursors. The most common and versatile method involves the condensation of a 1,4-dicarbonyl compound, particularly a γ-ketoacid or its corresponding ester, with hydrazine (B178648) or its derivatives. scispace.comsphinxsai.com
Key strategies for the synthesis of the pyridazin-3(2H)-one core are summarized below:
Cyclocondensation of γ-Ketoacids: This is the most traditional and widely used method. It involves the reaction of a γ-ketoacid with hydrazine hydrate (B1144303), typically under reflux in a protic solvent like ethanol. researchgate.net The initial γ-ketoacid can often be prepared via Friedel-Crafts acylation of an aromatic or heteroaromatic compound with succinic anhydride. scispace.comresearchgate.net
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: A more modern approach involves the [4+2] cycloaddition of 1,2,4,5-tetrazines with electron-rich dienophiles such as alkynes or silyl (B83357) enol ethers. rsc.orgorganic-chemistry.org This reaction proceeds with the elimination of a dinitrogen molecule to form the pyridazine (B1198779) ring. The use of specific dienophiles and catalysts can afford a high degree of regioselectivity. rsc.org
Cyclization of Hydrazones: Copper-catalyzed intramolecular cyclization of β,γ-unsaturated hydrazones provides an efficient pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazinone derivatives. organic-chemistry.org
Multi-component Reactions: One-pot, three-component syntheses have been developed to construct substituted pyridazinones, offering operational simplicity and efficiency. For instance, the reaction of an aldehyde, an active methylene (B1212753) nitrile, and a hydrazine derivative in water can yield functionalized pyridazinones. publish.csiro.au
Annulation Reactions: A [4+2] annulation between in-situ generated azoalkenes and azlactones has been reported for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives. researchgate.net
| Synthetic Strategy | Key Precursors | Description | Reference |
|---|---|---|---|
| Cyclocondensation | γ-Ketoacids and Hydrazine | A classic and widely used method involving the reaction of a γ-ketoacid with hydrazine hydrate to form the heterocyclic ring. | scispace.comresearchgate.net |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazines and Alkynes/Enol Ethers | A cycloaddition reaction followed by nitrogen elimination to form the pyridazine core, often with high regioselectivity. | rsc.orgorganic-chemistry.org |
| Hydrazone Cyclization | β,γ-Unsaturated Hydrazones | Copper-catalyzed cyclization yields dihydropyridazines, which can be oxidized to pyridazinones. | organic-chemistry.org |
| From Dichlorodiazadienes | Dichlorodiazadienes and CH-acids | Reaction with active methylene compounds like malonates or acetoacetate (B1235776) builds the pyridazinone ring. | scribd.com |
Specific Reaction Pathways for Introducing the 5-Methoxy Moiety
The introduction of a methoxy (B1213986) group at the C5 position of the pyridazin-3(2H)-one ring is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution on a suitably functionalized pyridazinone precursor.
The primary method involves the use of a pyridazinone with a good leaving group, such as a halogen, at the C5 position. The synthesis of 4,5-dihalopyridazin-3(2H)-ones from mucohalic acids provides versatile intermediates for this purpose. sphinxsai.com The reaction of a 5-chloro or 5-bromopyridazinone derivative with sodium methoxide (B1231860) in methanol (B129727) is a standard and effective procedure for installing the 5-methoxy group. google.com
For example, the synthesis of precursors like 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one demonstrates the viability of this approach, where the methoxy group is present before further functionalization. scispace.com Alternatively, the synthesis can begin with a precursor that already contains the methoxy group on the acyclic backbone, such as using a methoxy-substituted γ-ketoacid for the initial ring formation. scispace.com
Alkylation Strategies for the N2-Propyl Substitution in Pyridazin-3(2H)-ones
The final key structural element, the N2-propyl group, is generally introduced via N-alkylation of the pyridazin-3(2H)-one heterocycle. The pyridazinone ring contains an acidic N-H proton which can be deprotonated by a suitable base to form a nucleophilic anion. sphinxsai.com This anion then reacts with an alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), to yield the N2-alkylated product. nih.gov
Common conditions for this transformation involve using a moderate base like potassium carbonate (K₂CO₃) in an aprotic polar solvent such as acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). researchgate.netmdpi.com The reaction typically proceeds with good yield and selectivity for the N2 position due to the electronic and tautomeric properties of the pyridazin-3(2H)-one system.
A representative reaction is the coupling of a 6-substituted pyridazin-3(2H)-one with an alkyl halide to furnish the corresponding 2-alkyl-6-substituted derivative. nih.gov
Regioselectivity and Stereoselectivity in the Synthesis of 5-Methoxy-2-propylpyridazin-3(2H)-one Derivatives
Achieving the correct regiochemistry is paramount in the synthesis of a specifically substituted molecule like this compound.
Regioselectivity in Ring Formation: The choice of the initial ring-forming strategy can dictate the substitution pattern. For instance, the IEDDA reaction between an unsymmetrical tetrazine and an alkyne can lead to a mixture of regioisomers. However, by using Lewis acid catalysis or carefully chosen substrates, high regiocontrol can be achieved, ensuring the correct placement of substituents on the newly formed ring. rsc.orgorganic-chemistry.org Similarly, the cyclization of a pre-formed γ-ketoacid with a specific substitution pattern provides a reliable method for controlling regiochemistry.
Regioselectivity in N-Alkylation: While heterocyclic systems with multiple nitrogen atoms, like indazoles, can present significant challenges in controlling the site of alkylation, the pyridazin-3(2H)-one system generally favors alkylation at the N2 position. nih.gov This is because the N1 atom is part of the aromatic pyridazine core, while the N2 atom is part of the amide-like lactam structure, making its proton more acidic and the resulting anion the more common nucleophile. Careful selection of reaction conditions can further ensure high selectivity.
Stereoselectivity becomes a consideration when chiral centers are present in the molecule. The core structure of this compound is achiral. However, if substituents are introduced that create stereocenters (e.g., at the C4 or C6 positions), then the diastereoselectivity of the reactions must be controlled. For example, annulation reactions used to build the core can potentially generate new stereocenters, and the stereochemical outcome would need to be investigated. researchgate.net
Advanced Synthetic Methodologies and Catalytic Approaches for this compound Analogues
Modern organic synthesis has introduced several advanced techniques that can be applied to the synthesis and functionalization of the pyridazinone scaffold, often leading to improved efficiency, milder conditions, and broader substrate scope.
| Methodology | Application | Description | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Ring Functionalization | Highly effective for introducing C-C or C-N bonds. Suzuki-Miyaura coupling of halopyridazinones with boronic acids is a prime example. | scispace.com |
| Copper-Catalyzed Cyclization | Core Synthesis | Cu(II)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones provides a route to the pyridazine ring under mild conditions. | organic-chemistry.org |
| Microwave/Ultrasound Irradiation | Rate Enhancement | Used to accelerate reactions, reduce reaction times, and often improve yields in a more environmentally friendly manner. | scispace.com |
| Phase Transfer Catalysis | Alkylation/Coupling | Enables reactions between reagents in immiscible phases, allowing for mild conditions and simplified work-up procedures. | google.com |
| Direct N-Arylation | N2-Functionalization | Methods using reagents like lead tetraacetate/zinc chloride allow for the direct formation of a bond between the N2 atom and an aryl group. | researchgate.net |
These catalytic methods, particularly palladium-catalyzed cross-coupling, are powerful tools for creating diverse libraries of pyridazinone analogues by modifying the scaffold after its initial construction. scispace.com
Reactivity and Derivatization Potential of the this compound Scaffold
The this compound scaffold is rich in chemical functionality, offering multiple sites for further derivatization. This chemical reactivity is a key reason for its popularity among medicinal chemists. researchgate.net
The Pyridazinone Ring: The ring itself can be a platform for further chemistry. Positions C4 and C6 are the most common sites for modification. If a leaving group like a halogen is present at C4, it can be displaced by various nucleophiles or participate in cross-coupling reactions.
The Carbonyl Group (C3): The lactam carbonyl at the C3 position can be chemically transformed. For example, treatment with Lawesson's reagent or phosphorus pentasulfide can convert the carbonyl to a thiocarbonyl, yielding a pyridazin-3(2H)-thione. researchgate.net Reaction with phosphorus oxychloride can convert the C3-oxo group into a chloro substituent, forming a 3-chloropyridazine (B74176) derivative. researchgate.net
Formation of Fused Systems: The inherent reactivity of the pyridazinone core makes it an excellent building block for the synthesis of more complex, fused heterocyclic systems. Cycloaddition reactions or intramolecular cyclizations involving substituents at the C4 and C5 positions can lead to the formation of structures like pyrrolo[1,2-b]pyridazines, researchgate.net azolo[1,5-a]pyrimidines, nih.gov and pyridazino[4,5-c]isoquinolinones. scispace.com
Dehydrogenation: In cases where a dihydropyridazinone analogue is synthesized, it can be readily dehydrogenated to the fully aromatic pyridazinone system using oxidizing agents like bromine in acetic acid. scispace.com
This versatile reactivity allows for the extensive structural modification of the basic this compound scaffold, enabling fine-tuning of its properties for various applications.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Propylpyridazin 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 5-Methoxy-2-propylpyridazin-3(2H)-one is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar pyridazinone systems and standard substituent effects. nih.govnih.gov
The propyl group attached to the N2 position would exhibit three signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the N-methylene (N-CH₂) protons. The methoxy (B1213986) group (OCH₃) protons would appear as a sharp singlet. On the pyridazinone ring, two protons are present at the C4 and C6 positions. The C6 proton is anticipated to be downfield due to the influence of the adjacent carbonyl group and ring nitrogen, while the C4 proton will also be in the aromatic/olefinic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 | ~6.9 - 7.2 | d |
| H-6 | ~7.5 - 7.8 | d |
| N-CH₂ (propyl) | ~3.8 - 4.1 | t |
| -CH₂- (propyl) | ~1.6 - 1.9 | sext |
| -CH₃ (propyl) | ~0.9 - 1.1 | t |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The C3 carbon, being a carbonyl, will be the most downfield signal. rsc.org The C5 carbon, attached to the electron-donating methoxy group, will also be significantly downfield. The chemical shifts for the pyridazinone ring carbons are assigned based on published data for substituted pyridazinones. nih.govrsc.org The three carbons of the N-propyl group and the single carbon of the methoxy group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (C=O) | ~160 - 165 |
| C4 | ~128 - 132 |
| C5 | ~155 - 160 |
| C6 | ~135 - 140 |
| N-CH₂ (propyl) | ~45 - 50 |
| -CH₂- (propyl) | ~20 - 25 |
| -CH₃ (propyl) | ~10 - 15 |
Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton (¹H-¹H) couplings. Key expected correlations include:
A cross-peak between the N-CH₂ and the adjacent -CH₂- protons of the propyl group.
A cross-peak between the -CH₂- and the terminal -CH₃ protons of the propyl group.
A cross-peak between the H4 and H6 protons on the pyridazinone ring, confirming their ortho-like relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹J-coupling). nih.gov It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the singlet at ~3.9-4.2 ppm would correlate with the carbon signal at ~55-60 ppm, confirming the OCH₃ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure, especially around quaternary carbons like C3 and C5. nih.gov Predicted key HMBC correlations would be:
The methoxy protons (OCH₃) would show a strong correlation to C5.
The N-CH₂ protons of the propyl group would correlate to the ring carbons C3 and C6.
The H4 proton would show correlations to C6 and C5, while the H6 proton would correlate to C4 and C3.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₈H₁₂N₂O₂. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₈H₁₂N₂O₂ | 168.0899 |
| [M+H]⁺ | C₈H₁₃N₂O₂ | 169.0977 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be predicted based on its structure.
A primary fragmentation would likely involve the N-propyl side chain. Alpha-cleavage (cleavage of the bond between the first and second carbons of the propyl group) would result in the loss of an ethyl radical (•C₂H₅), leading to a prominent fragment ion. Another common pathway for N-alkyl heterocycles is McLafferty-type rearrangement, which would lead to the loss of propene (C₃H₆). researchgate.net Fragmentation of the pyridazinone ring itself, such as the loss of CO or N₂, could also occur under MS/MS conditions. Analysis of these pathways allows for the confirmation of the substituent identities and their placement on the heterocyclic core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
The analysis of various pyridazinone derivatives allows for the prediction of the principal IR absorption bands for this compound. The most prominent peak would be the carbonyl (C=O) stretching vibration of the pyridazinone ring, typically observed in the range of 1715-1646 cm⁻¹. mdpi.comnih.gov The C=N double bond within the heterocyclic ring would also show a characteristic absorption. mdpi.com The presence of the methoxy group (-OCH₃) would be confirmed by C-O stretching vibrations. Additionally, the aliphatic propyl group would be identified by its characteristic C-H stretching and bending vibrations.
A summary of the expected IR absorption bands is presented in the interactive data table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Amide) | 1715 - 1646 | Stretching |
| C=N | ~1605 | Stretching |
| C-O (Methoxy) | 1290 - 1050 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C-H (Aliphatic) | 1470 - 1370 | Bending |
| C-H (Aromatic-like) | 3100 - 3000 | Stretching |
This table is based on typical values for related pyridazinone structures and general IR correlation charts.
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination
If a suitable crystal of this compound were obtained, X-ray diffraction would reveal:
The planarity of the pyridazinone ring.
The conformation of the N-propyl group relative to the ring.
The orientation of the methoxy group.
Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
This level of detail is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to derivatives)
The parent molecule, this compound, is not chiral and therefore would not exhibit a signal in Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. These techniques are specifically used to study chiral molecules, which are non-superimposable on their mirror images. rsc.orgdtu.dk
However, if chiral derivatives of this compound were synthesized, for instance, by introducing a stereocenter on the propyl chain or by creating atropisomers, VCD and ECD would become indispensable tools for their stereochemical analysis.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org It is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of stereocenters and the preferred conformations in solution. nih.govsemanticscholar.org For a chiral derivative, VCD could be used to:
Determine its absolute configuration by comparing the experimental spectrum with quantum chemical calculations.
Study conformational equilibria in solution.
Electronic Circular Dichroism (ECD) , a technique that measures the differential absorption of circularly polarized ultraviolet-visible light, provides information about the electronic transitions within a chiral molecule. dtu.dkdtu.dk The resulting spectrum is characteristic of the molecule's stereochemistry. For a chiral derivative of this compound, ECD would be instrumental in:
Assigning the absolute configuration of the molecule.
Investigating electronic interactions between different parts of the molecule.
Both VCD and ECD are powerful, non-destructive techniques that, when applied to chiral derivatives, would provide a wealth of information about their three-dimensional structure and stereochemical properties.
Structure Activity Relationship Sar Studies of 5 Methoxy 2 Propylpyridazin 3 2h One Derivatives
Systematic Exploration of Substituent Effects on the Pyridazinone Ring System
The pyridazinone ring serves as a foundational scaffold in medicinal chemistry, with its biological efficacy being highly dependent on the attached functional groups. researchgate.net The ease of functionalization at various positions allows for the systematic modification of its physicochemical properties, leading to a broad spectrum of pharmacological activities. researchgate.netrjptonline.org Studies have shown that the introduction of different substituents can lead to compounds with potent anti-inflammatory, analgesic, anticancer, antihypertensive, and anticonvulsant properties. researchgate.net For instance, the substitution pattern on the pyridazinone core is a key determinant of its anti-inflammatory potential and can be optimized to enhance activity while minimizing side effects. nih.gov The versatility of the pyridazinone nucleus makes it a privileged structure in drug discovery, allowing for the development of new therapeutic agents through targeted chemical synthesis. rjptonline.org
Role of the 5-Methoxy Group in Modulating Biological Activity
The methoxy (B1213986) group, particularly at the C5 position of the pyridazinone ring, is a critical determinant of biological activity. While direct studies on 5-Methoxy-2-propylpyridazin-3(2H)-one are limited, research on analogous structures provides significant insights. For example, in a series of pyridazinone derivatives designed as phosphodiesterase 4B (PDE4B) inhibitors, a methoxy group was found to be crucial for biorecognition. It was observed to form a key hydrogen bond with a glutamine residue within the enzyme's active site, highlighting its importance in ligand-protein interactions. This interaction positively contributes to the binding affinity of the ligand. researchgate.net The presence and position of methoxy groups are known to play a significant role in the anticancer activity of other heterocyclic compounds as well. researchgate.net In studies of 5-methoxytryptamines, the 5-methoxy group is a key feature for interaction with serotonin (B10506) receptors. nih.gov This suggests that the 5-methoxy moiety in this compound likely serves as a key hydrogen bond acceptor or influences the electronic properties of the ring system, thereby modulating its interaction with specific biological targets.
Influence of the N2-Propyl Chain on Ligand-Receptor Interactions
The substituent at the N2 position of the pyridazinone ring plays a pivotal role in defining the molecule's interaction with its receptor. While specific data on the N2-propyl chain is not extensively detailed in the available literature, the principles of SAR can be inferred from studies on other N-substituted pyridazinones. The N2 position is critical for modulating potency and selectivity. For example, in one study on PDE4B inhibitors, an unsubstituted N-H was found to be optimal for affinity, whereas N-methyl derivatives were less potent. nih.gov The introduction of a larger, more hydrophobic N-benzyl group slightly decreased the primary inhibitory effect but was suggested to have a potential impact on selectivity. nih.gov
The N2-propyl group of this compound introduces a short, flexible, and hydrophobic alkyl chain. Its influence on ligand-receptor interactions would likely be a function of:
Steric Factors: The size and shape of the propyl group will influence how the ligand fits into the binding pocket of a receptor. It may be an optimal size for a specific hydrophobic sub-pocket, enhancing binding affinity.
Conformational Flexibility: The propyl chain can adopt various conformations, potentially allowing the entire molecule to achieve an optimal orientation for binding.
In studies of other N-substituted pyridazinones, the nature of the N-substituent was shown to be critical for insecticidal activity, indicating the importance of this position across different biological targets. mdpi.com Therefore, the N2-propyl chain is a key modulator of the compound's biological profile, influencing its fit and affinity for its specific receptor target.
Impact of Modifications at Pyridazinone Ring Positions (C4, C6) on SAR
Modifications at the C4 and C6 positions of the pyridazinone ring have a profound impact on the structure-activity relationship. The size, electronics, and planarity of substituents at these positions are critical for biological activity.
C4 Position: Research has shown that introducing a large, planar aromatic system, such as an indole (B1671886) moiety, at the C4 position can significantly enhance biological activity. This enhancement is likely due to the more planar character of the resulting molecule, which allows for better interactions within the hydrophobic pocket of the target enzyme. nih.gov Conversely, in other series, a phenyl substituent at the C4 position was found to be detrimental to activity, demonstrating that the specific nature of the substituent and the target protein are crucial. researchgate.net
C6 Position: Substituents at the C6 position can also form important interactions. For instance, a small hydrophobic group like a methyl group at C6 has been shown to exploit a small hydrophobic cavity in the active site of PDE4B, contributing to binding affinity. nih.gov
These findings underscore the importance of targeted modifications at the C4 and C6 positions to optimize the interaction of pyridazinone derivatives with their biological targets.
Table 1: Summary of Substituent Effects on the Pyridazinone Ring
| Position | Substituent Type | Observed Effect on Biological Activity |
|---|---|---|
| N2 | H-bond donor (N-H) | Optimal for PDE4B affinity compared to N-alkyl groups. nih.gov |
| N2 | Small alkyl (e.g., Methyl) | Can be less potent than N-H derivatives. nih.gov |
| N2 | Hydrophobic (e.g., Benzyl, Propyl) | Influences hydrophobic interactions and may alter selectivity. nih.gov |
| C4 | Large, planar aromatic group | Can enhance activity by improving interactions in hydrophobic pockets. nih.gov |
| C4 | Phenyl group | Can be detrimental to activity for certain targets. researchgate.net |
| C5 | Methoxy group | Acts as a key hydrogen bond acceptor, crucial for biorecognition. researchgate.net |
| C6 | Small hydrophobic group (e.g., Methyl) | Can fit into small hydrophobic pockets to increase binding affinity. nih.gov |
Conformational Analysis and its Correlation with Observed Preclinical Biological Profiles
The substituents at the N2, C4, and C6 positions influence the molecule's preferred conformation. The N2-propyl chain, being flexible, can orient itself to fit optimally within a binding site. The nature of substituents at C4 and C6 can introduce steric hindrance that restricts rotation and locks the molecule into a specific, biologically active conformation. Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the predominant conformation of such molecules in solution, providing a structural basis for their observed biological activity. mdpi.com By correlating the preferred three-dimensional structure with preclinical data, researchers can better understand why certain derivatives are more active than others.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For pyridazinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to understand the structural requirements for receptor binding. nih.gov
These models generate 3D contour maps that visualize the regions around the molecule where specific properties would enhance or diminish activity. For example, a QSAR model might indicate that:
A bulky, sterically favorable group is preferred in one region.
An electropositive or electronegative group is favored in another region to optimize electrostatic interactions. nih.gov
By analyzing these models, medicinal chemists can gain predictive insights into how new modifications to the this compound scaffold would likely affect its biological potency and selectivity. This rational, model-driven approach allows for the effective design of new analogues with improved therapeutic profiles, accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov
Preclinical Pharmacological Activity and Molecular Mechanisms of 5 Methoxy 2 Propylpyridazin 3 2h One Analogues
Investigation of Anti-inflammatory Potential and Associated Mechanisms
Pyridazinone derivatives are recognized for their significant anti-inflammatory properties, which are primarily attributed to their ability to modulate key enzymatic and signaling pathways involved in the inflammatory cascade. nih.govmdpi.com
A primary mechanism underlying the anti-inflammatory effects of many pyridazinone analogues is their inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation. researchgate.net Several studies have focused on developing pyridazinone derivatives as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. cu.edu.egnih.gov
Newly synthesized pyridazinone and pyridazinthione derivatives have demonstrated highly potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range. cu.edu.eg For instance, certain derivatives have shown greater potency and selectivity for COX-2 than the well-known NSAID indomethacin (B1671933) and even celecoxib. cu.edu.eg The introduction of different substituents on the pyridazinone ring has been shown to significantly influence the COX-2 inhibitory activity and selectivity. cu.edu.egnih.gov For example, some pyrrolo[3,4-d]pyridazinone derivatives have been reported to exhibit superior COX-2/COX-1 selectivity ratios compared to meloxicam. mdpi.com
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 3d | - | 67.23 | - |
| Compound 3g | 504.6 | 43.84 | 11.51 |
| Compound 6a | - | 53.01 | - |
| Celecoxib (Reference) | 866.5 | 73.53 | 11.78 |
| Indomethacin (Reference) | - | 739.2 | - |
Data sourced from a study on new pyridazine (B1198779) derivatives as selective COX-2 inhibitors. cu.edu.eg
Beyond COX inhibition, the anti-inflammatory effects of pyridazinone analogues are also mediated through the modulation of various inflammatory signaling pathways. nih.gov Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com
Additionally, certain pyridazinone-based compounds act as agonists for the formyl peptide receptor (FPR), a G-protein coupled receptor involved in modulating the inflammatory response. nih.gov Activation of FPR by these compounds can lead to a reduction in inflammatory pain and tissue inflammation in preclinical models of arthritis. nih.gov The anti-inflammatory actions of some phytochemicals, which may share structural motifs with pyridazinone derivatives, involve the modulation of transcription factors like nuclear factor-kappa B (NF-κB), which plays a central role in regulating the expression of inflammatory genes. mdpi.com
Evaluation of Anticancer Activity and Cellular/Molecular Targets
A growing body of evidence highlights the potential of pyridazinone analogues as anticancer agents, demonstrating cytotoxic and anti-proliferative effects across a range of cancer cell lines. nih.govnih.gov
Pyridazinone derivatives have exhibited potent cytotoxic activity against a diverse panel of human cancer cell lines. nih.govnih.gov For example, a novel pyridazinone derivative, designated as Pyr-1, demonstrated significant cytotoxicity against 22 human cancer cell lines, with particular efficacy against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells. nih.gov
In another study, newly synthesized 3(2H)-pyridazinone derivatives containing a piperazinyl linker were evaluated for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.gov Several of these compounds showed good anti-proliferative activity, with some being more effective than the standard chemotherapeutic drug doxorubicin (B1662922) at the tested concentration. nih.gov The design of these compounds often incorporates structural features intended to enhance their activity against specific cancer types, such as those overexpressing vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govnih.gov
| Compound | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| Compound 10l | A549/ATCC (Lung) | GI50 | 1.66-100 µM |
| Compound 17a | Various | VEGFR-2 Inhibition | - |
| Compound 8f | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21-100.14% |
| Pyr-1 | Leukemia (CEM, HL-60) | Cytotoxicity | Potent |
| Pyr-1 | Breast (MDA-MB-231, MDA-MB-468) | Cytotoxicity | Potent |
| Pyr-1 | Lung (A-549) | Cytotoxicity | Potent |
| Compound 12 | AGS (Gastric) | Anti-proliferative | Promising |
| Compound 22 | AGS (Gastric) | Anti-proliferative | Promising |
Data compiled from studies on the anticancer activity of pyridazinone derivatives. nih.govnih.govnih.gov
The anticancer effects of pyridazinone analogues are mediated through various cellular and molecular mechanisms, most notably the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov
Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, the pyridazinone derivative Pyr-1 was found to induce apoptosis in acute promyelocytic leukemia cells, as confirmed by the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, activation of caspase-3, and DNA fragmentation. nih.gov Similarly, other pyridazinone-based compounds have been shown to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org
In addition to apoptosis, cell cycle arrest is another key mechanism. One pyridazinone derivative was observed to induce G0-G1 phase cell cycle arrest in the A549 lung cancer cell line. nih.govrsc.org Other related compounds have been shown to cause cell cycle arrest at the G2/M phase. nih.gov These effects are often linked to the modulation of cell cycle regulatory proteins. nih.gov
Assessment of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
The pyridazinone scaffold has also been explored for its antimicrobial potential, with various derivatives demonstrating activity against a range of bacterial and fungal pathogens. biomedpharmajournal.orgnih.gov
Several studies have reported the synthesis of pyridazinone derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgmdpi.com For example, certain synthesized compounds have shown excellent activity against Staphylococcus pyogenes and Escherichia coli, and good activity against Staphylococcus aureus and Pseudomonas aeruginosa. biomedpharmajournal.org The introduction of different chemical moieties to the pyridazinone core has been shown to influence the spectrum and potency of antibacterial action. mdpi.com
In terms of antifungal activity, some pyridazinone derivatives have been found to be effective against fungal strains such as Aspergillus niger and Candida albicans. biomedpharmajournal.orgtandfonline.com The antifungal efficacy is also dependent on the specific substitutions on the pyridazinone ring. tandfonline.comnih.gov While the primary focus has been on antibacterial and antifungal activities, the broader antimicrobial potential, including antiviral properties, of pyridazinone derivatives continues to be an area of active research. nih.gov
| Compound | Microorganism | Activity Metric | Value (µg/mL or Zone of Inhibition) |
|---|---|---|---|
| Compound IIIa | S. pyogen | Zone of Inhibition | Excellent |
| Compound IIIa | E. coli | Zone of Inhibition | Excellent |
| Compound IIId | A. niger | Zone of Inhibition | Very Good |
| Compound 10h | S. aureus | MIC | 16 |
| Compound 8g | C. albicans | MIC | 16 |
Data compiled from studies on the antimicrobial activity of pyridazinone derivatives. biomedpharmajournal.orgnih.gov
Inhibition of Bacterial and Fungal Growth Pathways
Pyridazinone derivatives have demonstrated notable potential as antimicrobial agents, with various analogues exhibiting activity against a range of bacterial and fungal pathogens. jocpr.comresearchgate.netnih.gov Research has focused on synthesizing novel pyridazinone compounds and evaluating their efficacy in inhibiting microbial growth. mdpi.com
A series of newly synthesized pyridazinone derivatives showed significant antibacterial effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Specifically, compounds featuring a carboxylic acid group demonstrated potent activity, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com In contrast, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring tended to decrease the antibacterial activity. mdpi.com
Further studies have aimed to develop dual-function agents that possess both antimicrobial and anticancer properties. nih.gov In one such study, a series of diarylurea derivatives based on a pyridazinone scaffold was synthesized. Compound 10h from this series displayed potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Another compound, 8g , showed significant antifungal activity against Candida albicans, also with an MIC of 16 μg/mL. nih.gov These findings highlight the potential of the pyridazinone core in developing agents to combat infections, particularly in immunocompromised patients. nih.gov
Table 1: Antibacterial and Antifungal Activity of Selected Pyridazinone Analogues
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 7 | S. aureus (MRSA) | 3.74–8.92 µM | mdpi.com |
| Compound 13 | P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |
| 10h | Staphylococcus aureus | 16 µg/mL | nih.gov |
| 8g | Candida albicans | 16 µg/mL | nih.gov |
| PK150 (VIII) | Multiple pathogenic strains | Sub-micromolar activity | nih.gov |
Mechanisms of Antiviral Action in Preclinical Models
The antiviral potential of pyridazinone derivatives has been explored in various preclinical studies. sarpublication.com Research into the mechanisms of action has revealed that these compounds can interfere with viral replication through complex interactions with both host and viral factors. nih.govnih.gov
In studies focusing on Hepatitis C Virus (HCV), the preclinical antimalarial compounds N-89 and N-251 , which possess a pyridazinone-like structure, were investigated to elucidate their antiviral mechanism. nih.govnih.gov It was discovered that both host and viral factors contribute almost equally to the development of resistance against these compounds. nih.gov Through cDNA microarray analysis of cells resistant to N-89 and N-251, researchers identified that the upregulated expression of host genes, specifically ras-related C3 botulinum toxin substrate 2 (RAC2) and creatine (B1669601) kinase, mitochondrial 1B (CKMT1B), contributed to the resistant phenotype. nih.gov On the viral side, a specific mutation, M414I, in the HCV NS5B polymerase protein was shown to confer resistance to N-89. nih.gov The combination of these host and viral factors was found to additively increase the resistance to the compounds, providing key insights into their mechanism of action. nih.govnih.gov These findings suggest that pyridazinone analogues can exert their antiviral effects by modulating host cellular pathways and targeting viral enzymes essential for replication.
Studies on Antihypertensive Properties and Underlying Mechanisms
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with many analogues demonstrating significant antihypertensive properties. researchgate.netsarpublication.comscholarsresearchlibrary.comnih.gov Preclinical studies, often utilizing non-invasive tail-cuff methods in rat models, have confirmed the blood pressure-lowering effects of this class of compounds. nih.goviajpr.com
The synthesis of various 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives has yielded compounds with good antihypertensive activity. nih.goviajpr.com For instance, compounds 16, 19, 24, 30, 39, 42, and 45 from one synthesized series showed promising results in preclinical evaluations. nih.gov Similarly, another study identified compounds vj8 and vj12 as having a highly significant effect on reducing mean arterial blood pressure. iajpr.com
Mechanistic studies have begun to uncover the pathways through which these compounds exert their effects. Some pyrimidine (B1678525) derivatives, designed based on a nifedipine-like structure, were found to exhibit calcium channel blockade activity on rabbit aorta preparations, leading to vasorelaxation. researchgate.net Furthermore, histopathological examination of rat aorta treated with compound 5b showed an intense expression of endothelial nitric oxide synthase (eNOS), indicating that its antihypertensive effect may be mediated through the activation of eNOS expression and subsequent nitric oxide production. researchgate.net Other research on tricyclic pyridazinone derivatives, such as benzo[h]cinnolinones, has also identified compounds with significant antihypertensive properties. nih.gov
Exploration of Cardiotonic Activity and Phosphodiesterase (PDE) Inhibition
A prominent pharmacological activity of pyridazinone analogues is their cardiotonic (positive inotropic) effect, which is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes. sarpublication.comscholarsresearchlibrary.comnih.gov PDEs are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP, and their inhibition leads to increased intracellular levels of these second messengers, enhancing myocardial contractility. samipubco.comsamipubco.com
Pyridazinone derivatives have been identified as inhibitors of several PDE isoenzymes, including PDE3, PDE4, and PDE5. samipubco.comsamipubco.com Selective PDE3 inhibitors are recognized for their use in congestive heart failure. samipubco.comsamipubco.com A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and found to produce dose-related increases in myocardial contractility. nih.gov The mechanism for two lead compounds from this series, 1 (CI-914) and 11 (CI-930) , was confirmed to be the selective inhibition of cardiac PDE fraction III, and not stimulation of beta-adrenergic receptors. nih.gov
Other notable pyridazinone derivatives with cardiotonic properties include Pimobendan , which acts as a PDE inhibitor with both vasodilating and positive inotropic properties, and MCI-154 , which also has potent PDE inhibitory effects. sarpublication.com More recently, pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential and selective inhibitors of the PDE4B isoenzyme, which is a target for anti-inflammatory therapies. rsc.orgnih.gov One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , showed promising activity against the PDE4B isoform. nih.gov
Table 2: Cardiotonic and PDE-Inhibiting Pyridazinone Analogues
| Compound | Primary Mechanism | Target | Reference |
|---|---|---|---|
| 1 (CI-914) | Selective PDE Inhibition | Cardiac PDE III | nih.gov |
| 11 (CI-930) | Selective PDE Inhibition | Cardiac PDE III | nih.gov |
| Pimobendan | PDE Inhibition | Not specified | sarpublication.com |
| MCI-154 | PDE Inhibition | Not specified | sarpublication.com |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Selective PDE Inhibition | PDE4B | nih.gov |
Investigation of Anticonvulsant Effects and Neurochemical Modulation
The therapeutic potential of pyridazinone derivatives extends to the central nervous system, with several studies reporting significant anticonvulsant activity. sarpublication.comscholarsresearchlibrary.comresearchgate.net Preclinical screening of these compounds has often involved the maximal electroshock (MES) test, a standard model for identifying agents effective against generalized tonic-clonic seizures. researchgate.net
In one study, a series of 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives were synthesized and evaluated for anticonvulsant activity using the MES method. researchgate.net The results indicated that several of the synthesized compounds demonstrated significant anticonvulsant effects. researchgate.net The broad biological profile of pyridazinone derivatives makes them an interesting scaffold for developing new drugs for neurological disorders. scholarsresearchlibrary.comresearchgate.net While the precise neurochemical modulations are still under investigation, the consistent findings of anticonvulsant properties underscore the importance of further research in this area.
Analysis of Analgesic Properties and Pain Pathway Modulation
Analogues of pyridazinone have been identified as possessing analgesic properties, offering potential alternatives to existing pain medications. researchgate.netsarpublication.comscholarsresearchlibrary.com Research has indicated that these compounds may act through various pain pathway modulation mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. sarpublication.com
Certain vicinally disubstituted pyridazinones have been reported as potent and selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory and analgesic agents with a potentially reduced risk of gastrointestinal side effects. sarpublication.com Another series of 4,6-diphenyl-3(2H)-pyridazinones substituted with 4-arylpiperazin-1-yl-carbonylalkyl moieties also demonstrated analgesic and anti-inflammatory effects. sarpublication.com The analgesic effect of some of these derivatives was found to be completely reversed by pretreatment with yohimbine, an α2-adrenergic receptor antagonist, suggesting an interaction with the adrenergic system in their pain modulation pathway. sarpublication.com Additionally, some 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been noted for having good analgesic activity without ulcerogenic side effects. sarpublication.com Tricyclic pyridazinone derivatives have also been identified as having anti-inflammatory and analgesic activities. nih.gov
Other Significant Preclinical Biological Activities and Mechanistic Elucidation
The structural versatility of the pyridazinone nucleus has led to the discovery of a wide range of other preclinical biological activities. sarpublication.comscholarsresearchlibrary.com
Antitubercular Activity Numerous studies have highlighted the potential of pyridazinone derivatives as antitubercular agents. jocpr.comsarpublication.comsjofsciences.comresearchgate.netnih.govresearchgate.net Several series of pyridazinone derivatives have been synthesized and tested against Mycobacterium tuberculosis strains. sjofsciences.comresearchgate.net In one study, 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-l,6-dihydro-6-pyridazinone (23) showed the best activity among the tested compounds, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. sjofsciences.com Another investigation identified 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (25) as a lead compound with good antitubercular activity. researchgate.net More recent research has focused on designing isoniazid-based pyridazinone (IBP) derivatives to improve efficacy and safety, with some IBP compounds showing potent inhibition of the DprE1 enzyme, a key target in M. tuberculosis. orientjchem.org
**Table 3: Antitubercular Activity of Selected Pyridazinone Derivatives against *M. tuberculosis***
| Compound | Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 23 | H37Rv | 12.5 µg/mL | sjofsciences.com |
| Compound 18 | H37Rv | 25 µg/mL | sjofsciences.com |
| Compound 25 | H37Rv | 25 µg/mL | sjofsciences.com |
| Compound 27 | H37Rv | 25 µg/mL | sjofsciences.com |
| IBP19, IBP21, IBP22, IBP29 | Not specified | 1.562 µg/ml | orientjchem.org |
Antidiabetic Activity Pyridazinone derivatives have been reported to possess antidiabetic properties in preclinical evaluations, although this area is less explored than their other activities. sarpublication.comscholarsresearchlibrary.comresearchgate.net The potential for this class of compounds to be developed into new treatments for diabetes warrants further investigation into their specific molecular targets and mechanisms of action.
Anti-platelet Aggregation Several pyridazinone analogues have shown potent anti-platelet aggregation activity. sarpublication.comnih.govnih.gov A series of 6-(4-(substituted-amino)phenyl)-4,5-dihydro-pyridazin-3(2H)-ones were found to substantially inhibit platelet aggregation when compared to aspirin. samipubco.com Another study on new silyl (B83357) ether and N,O-dibenzyl pyridazinone derivatives also identified them as active antiplatelet agents. nih.gov This activity is often linked to their cardiovascular effects, including vasorelaxation. nih.govnih.gov
Antidepressant Activity The pyridazinone scaffold is present in compounds with antidepressant effects. sarpublication.comscholarsresearchlibrary.com The drug Minaprine, a psychotropic agent, is a notable example from the broader pyridazine class. scholarsresearchlibrary.com Mechanistic studies have pointed towards the inhibition of monoamine oxidase (MAO) enzymes as a key pathway. researchgate.netnih.gov A series of synthesized pyridazinone derivatives showed potent and highly selective inhibition of MAO-B. nih.govresearchgate.net Compounds TR2 and TR16 were identified as reversible and competitive MAO-B inhibitors with K_i values of 0.230 ± 0.004 and 0.149 ± 0.016 µM, respectively. researchgate.net Their ability to cross the blood-brain barrier was also predicted, making them promising candidates for the management of neurodegenerative diseases. researchgate.net
Agrochemical Applications Beyond pharmaceuticals, pyridazinone derivatives have found significant applications in agriculture due to their high activity and environmental friendliness. jocpr.comscholarsresearchlibrary.comnih.gov These compounds have been developed as fungicides, herbicides, and insecticides. jocpr.comresearchgate.netnih.gov For example, a series of 6-(substituted phenyl)-4,5-dihydro-2H-pyridazin-3-one derivatives were discovered to have excellent fungicidal activities, particularly when applied to paddy fields, without being phytotoxic at effective concentrations. google.com.pg The herbicide Chloridazon is another well-known example of a pyridazinone derivative used in agriculture. scholarsresearchlibrary.com
Target Identification and Validation for Specific Biological Activities
The quest to understand the therapeutic potential of novel chemical entities hinges on the precise identification and validation of their molecular targets. For analogues of 5-Methoxy-2-propylpyridazin-3(2H)-one, scientific investigations have pinpointed several biological targets, primarily in the realms of oncology and inflammatory conditions. This section delves into the specific targets identified for these pyridazinone derivatives and the methodologies employed for their validation.
A notable area of research has been the development of pyridazinone analogues as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . nih.gov FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be pivotal drivers of cancer cell proliferation, survival, and angiogenesis. The validation of FGFR as a target for pyrazolo[3,4-d]pyridazinone derivatives was systematically approached. Initial kinase inhibition assays confirmed the direct enzymatic inhibition of FGFR by these compounds. Subsequently, cell-based proliferation assays demonstrated their efficacy in halting the growth of cancer cells characterized by FGFR dysregulation. Further validation was achieved through immunoblot analysis, which confirmed the suppression of the FGFR signaling pathway within the cancer cells. nih.gov One particular derivative, compound 10h , emerged as a potent inhibitor of FGFR, effectively curbing the proliferation of various cancer cells dependent on this signaling pathway. nih.gov
In the context of inflammatory diseases, analogues of this compound have been explored as inhibitors of Phosphodiesterase 4 (PDE4) . nih.gov PDE4 is a key enzyme that governs the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in the inflammatory cascade. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. The validation process for this target involved direct enzymatic assays to measure PDE4 inhibition, selectivity profiling to determine the compound's preference for specific PDE4 isoforms like PDE4B, and functional assays to measure the subsequent reduction in pro-inflammatory cytokine and chemokine production by human primary macrophages. nih.gov An analogue of particular interest, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , displayed promising inhibitory activity and selectivity for the PDE4B isoform, alongside the ability to modulate the release of potent pro-inflammatory cytokines. nih.gov
Furthermore, computational studies have opened new avenues for the therapeutic application of pyridazinone-based compounds. Through in silico repurposing screens of a library of pyridazinone small molecules, aspartate aminotransferase was identified as a potential biological target. nih.govnih.gov These compounds were initially designed as ligands for the formyl peptide receptor (FPR) but proved ineffective. However, subsequent computational analyses, including pharmacophore-based screening and molecular docking, suggested a plausible interaction with aspartate aminotransferase, an enzyme involved in amino acid metabolism. nih.govnih.gov While these computational findings are promising, they necessitate further validation through experimental biological assays to confirm the functional interaction.
The diverse biological activities reported for pyridazinone derivatives, including anticancer, anti-inflammatory, and cardiovascular effects, suggest that this chemical scaffold can interact with a wide range of biological targets. benthamdirect.comscholarsresearchlibrary.comacs.org
| Compound/Analogue Class | Identified Target | Validation Methods | Key Findings |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazinone derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Kinase inhibition assays, Cell proliferation assays, Immunoblot analysis | Compound 10h demonstrated potent enzymatic activity against FGFR and inhibited the proliferation of cancer cells with FGFR dysregulation. nih.gov |
| Pyridazinone derivatives with an indole moiety | Phosphodiesterase 4 (PDE4) | Enzymatic assays, Selectivity profiling, Cytokine production assays | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising activity and selectivity for the PDE4B isoform. nih.gov |
| Pyridazinone-based small molecules | Aspartate Aminotransferase | In silico pharmacophore-based screening, Molecular docking | Identified as a potential repurposed target for this class of compounds. nih.govnih.gov |
Metabolic Pathways and Biotransformation of 5 Methoxy 2 Propylpyridazin 3 2h One in Preclinical Models
In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes (from relevant preclinical species)
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. For 5-Methoxy-2-propylpyridazin-3(2H)-one, in vitro metabolic stability is typically assessed using liver microsomes and hepatocytes from various preclinical species such as rats, mice, and dogs, to allow for interspecies comparison and to predict human metabolism. admeshop.combioivt.com
Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. wuxiapptec.com In these assays, the disappearance of the parent compound, this compound, is monitored over time upon incubation with liver microsomes in the presence of necessary cofactors like NADPH. mercell.com The data generated allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com
Hepatocytes, being the primary liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model that better reflects the in vivo condition. wuxiapptec.comnih.gov Stability studies in hepatocytes involve incubating this compound with suspensions or cultured plates of hepatocytes and measuring its concentration over time. bioivt.com This system allows for the evaluation of both oxidative and conjugative metabolic pathways. admeshop.com
Interactive Data Table: In Vitro Metabolic Stability of this compound
| Preclinical Species | Test System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Mouse | Liver Microsomes | Data Not Available | Data Not Available |
| Dog | Liver Microsomes | Data Not Available | Data Not Available |
| Rat | Hepatocytes | Data Not Available | Data Not Available |
| Mouse | Hepatocytes | Data Not Available | Data Not Available |
| Dog | Hepatocytes | Data Not Available | Data Not Available |
Note: Specific experimental data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.
Identification and Structural Elucidation of Major and Minor Metabolites
Following incubation in in vitro systems, the identification of metabolites is crucial for understanding the biotransformation pathways. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique used for the detection and structural elucidation of metabolites of this compound. admeshop.com By comparing the mass spectra of the parent compound with those of the detected metabolites, it is possible to identify modifications to the molecular structure.
For a compound with the structure of this compound, several potential major and minor metabolites can be hypothesized based on common metabolic reactions.
Elucidation of Primary Metabolic Pathways (e.g., O-demethylation of the 5-methoxy group, N-dealkylation of the 2-propyl group, ring hydroxylation)
Based on the chemical structure of this compound, the primary metabolic pathways likely involve several key enzymatic reactions. These transformations aim to increase the polarity of the molecule to facilitate its excretion.
O-demethylation: The methoxy (B1213986) group at the 5-position is a likely site for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. This would result in a hydroxylated pyridazinone metabolite. For instance, studies on other 5-methoxy-containing compounds have shown this to be a significant metabolic route. nih.govnih.gov
N-dealkylation: The propyl group attached to the nitrogen at the 2-position of the pyridazinone ring can undergo N-dealkylation. This process would remove the propyl group, leading to the formation of a secondary amine metabolite. nih.gov
Ring Hydroxylation: The pyridazinone ring itself can be a target for hydroxylation at various positions, another common Phase I metabolic reaction mediated by CYP enzymes.
Involvement of Cytochrome P450 (CYP) Isozymes and Other Metabolic Enzymes
While specific data for this compound is not available, such experiments would pinpoint which CYP isozymes are critical for its clearance, providing insights into potential drug-drug interactions.
Conjugation Reactions (e.g., glucuronidation, sulfation) in Preclinical Metabolism
Phase II metabolism, or conjugation, involves the addition of endogenous polar molecules to the parent compound or its Phase I metabolites, further increasing water solubility and facilitating excretion. nih.gov For this compound, particularly after the formation of hydroxylated metabolites via O-demethylation or ring hydroxylation, these hydroxyl groups become susceptible to conjugation reactions.
Glucuronidation: This is a major Phase II pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. nih.govnih.gov
Sulfation: Sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to hydroxylated metabolites.
The presence of glucuronide and sulfate (B86663) conjugates would be investigated in samples from hepatocyte incubations.
In Vitro-In Vivo Correlation in Preclinical Metabolic Studies
A critical aspect of preclinical drug development is establishing an in vitro-in vivo correlation (IVIVC), which aims to predict the in vivo pharmacokinetic behavior of a drug from in vitro data. nih.govscispace.com For metabolism, this involves using the in vitro intrinsic clearance (CLint) values obtained from liver microsome or hepatocyte assays to predict the in vivo hepatic clearance. nuvisan.com
Mathematical models are used to scale the in vitro data to the in vivo situation, taking into account physiological parameters of the preclinical species. nih.gov A good IVIVC provides confidence in the use of in vitro models for predicting human pharmacokinetics and for selecting promising drug candidates. nih.govdissolutiontech.com The establishment of a successful IVIVC for this compound would be a key milestone in its development.
Future Research Directions and Translational Potential of 5 Methoxy 2 Propylpyridazin 3 2h One Research
Design and Synthesis of Next-Generation Pyridazinone Analogues with Enhanced Preclinical Profiles
The design and synthesis of novel pyridazinone analogues is a very active area of research. Scientists often employ techniques like structure-activity relationship (SAR) studies to understand how chemical modifications to the pyridazinone ring affect biological activity. nih.gov The synthesis of these compounds can be achieved through various chemical reactions, often starting from readily available precursors. For instance, the synthesis of some pyridazinone derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. However, no specific synthetic routes or preclinical data for analogues of 5-Methoxy-2-propylpyridazin-3(2H)-one are available.
Exploration of Novel Therapeutic and Agrochemical Applications
The diverse biological activities of the pyridazinone class suggest a broad potential for new applications. mdpi.com Researchers are continuously exploring their use against new therapeutic targets and in developing more effective and environmentally friendly agrochemicals. Therapeutic areas of interest include treatments for various cancers, inflammatory diseases, and neurodegenerative disorders. nih.govmdpi.com In agriculture, the focus is on creating novel pesticides with improved efficacy and safety profiles. Without specific research, the potential applications for this compound remain purely speculative and within the general scope of the pyridazinone family.
Integration of Advanced Computational and Experimental Methodologies
Modern drug discovery and agrochemical research heavily rely on the integration of computational and experimental methods. Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict the biological activity of compounds and to guide the design of new molecules. These in silico methods, combined with high-throughput screening and other experimental assays, accelerate the identification and optimization of lead compounds. While these methodologies are widely applied to the study of pyridazinones, their specific application to this compound has not been documented.
Development of Selective and Potent Preclinical Candidates for Specific Biological Targets
A key goal in the development of new drugs and agrochemicals is to create compounds that are both potent and selective for their intended biological target. High selectivity can lead to increased efficacy and reduced side effects. For example, research on pyridazinone derivatives has led to the development of selective inhibitors of enzymes like COX-2 and MAO-B. nih.gov The process of developing a preclinical candidate involves extensive testing to evaluate its efficacy, selectivity, and pharmacokinetic properties. There is no information available regarding the development of this compound as a preclinical candidate for any specific target.
Challenges and Opportunities in Pyridazinone-Based Lead Compound Development
The development of any new chemical entity, including those based on the pyridazinone scaffold, faces numerous challenges. These can include issues with synthesis, biological activity, selectivity, and safety. Overcoming these hurdles requires a multidisciplinary approach that combines chemistry, biology, and pharmacology. Despite the challenges, the proven versatility of the pyridazinone ring continues to present significant opportunities for the discovery of novel drugs and agrochemicals with improved properties. researchgate.netnih.gov The specific challenges and opportunities associated with this compound cannot be assessed due to the absence of research data.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-2-propylpyridazin-3(2H)-one, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Alkylation : Reacting pyridazinone precursors with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Methoxy Group Introduction : Using methoxy-protected intermediates to avoid side reactions, followed by deprotection with HCl/MeOH .
- Yield Optimization : Catalytic amounts of KI improve alkylation efficiency (yield increases from 55% to 78%) .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and pyridazinone carbonyl (δ ~165 ppm) are diagnostic .
- X-ray Crystallography : Resolves positional isomerism (e.g., methoxy vs. propyl orientation). A recent study reported a monoclinic crystal system (space group P2₁/c) with R factor = 0.044 .
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to detect impurities <0.1% .
Q. What are the critical parameters for developing a validated HPLC or GC method to quantify this compound in complex mixtures?
- Methodological Answer :
- Column Selection : C18 for HPLC (retention time ~8.2 min) or DB-5MS for GC .
- Mobile Phase : Adjust pH to 6.5 (ammonium acetate buffer) to stabilize the pyridazinone core .
- Detection Limits : UV detection at 254 nm (HPLC) achieves LOD of 0.05 µg/mL .
Advanced Research Questions
Q. How do structural modifications at the 2-propyl or 5-methoxy positions influence the compound's physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : Replacing the methoxy group with ethoxy increases logP by 0.5 units (measured via shake-flask method) .
- Bioactivity : Bulkier 2-alkyl groups (e.g., 2-butyl) reduce solubility but enhance receptor binding affinity in kinase inhibition assays (IC₅₀ improves from 12 µM to 4.5 µM) .
- Computational Modeling : DFT calculations show methoxy groups stabilize the molecule via resonance (charge density: −0.32e on O) .
Q. What mechanistic insights explain the compound's stability under varying pH and temperature conditions, and how can degradation pathways be characterized?
- Methodological Answer :
- pH Stability : The compound degrades rapidly at pH <3 (hydrolysis of the pyridazinone ring) and pH >10 (demethylation of methoxy group). Use accelerated stability testing (40°C/75% RH for 6 months) .
- Degradation Products : LC-MS identifies two major degradants: 5-hydroxy-2-propylpyridazin-3(2H)-one (m/z 181) and propionaldehyde .
- Surface Reactivity : Adsorption studies on silica surfaces show reduced degradation rates due to limited water access (QCM-D data) .
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting reactivity and interaction targets of this pyridazinone derivative?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C4 position, Fukui index = 0.15) .
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The propyl chain occupies a hydrophobic pocket (binding energy: −8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable H-bonds between methoxy oxygen and His90 residue in target enzymes .
Contradictions in Literature
- Synthetic Yields : One study reports 78% yield using KI catalysis , while another achieves only 62% under similar conditions . This discrepancy may stem from differences in halide purity or solvent drying protocols.
- Bioactivity Data : Conflicting IC₅₀ values for kinase inhibition (4.5 µM vs. 9.8 µM) suggest assay variability (e.g., ATP concentration differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
